molecular formula C13H24N2O2 B1479147 2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one CAS No. 2098131-98-5

2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one

Cat. No.: B1479147
CAS No.: 2098131-98-5
M. Wt: 240.34 g/mol
InChI Key: NHNQMZWDJUKUSN-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one is a synthetic compound structurally characterized by an azaspiro[4.4]nonane core and is recognized in forensic and pharmacological research as a synthetic cannabinoid receptor agonist (SCRA) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10998566/]. Its primary research value lies in its high-affinity interaction with the central nervous system's cannabinoid receptors, specifically the CB1 receptor. This mechanism of action allows researchers to utilize this compound as a chemical tool to probe the endocannabinoid system, which is involved in a wide range of physiological processes including synaptic plasticity, pain sensation, and mood regulation [https://www.nature.com/articles/s41598-024-55322-z]. Studies of such novel SCRAs are critical for advancing the understanding of receptor-ligand binding kinetics, functional efficacy (e.g., signaling bias), and downstream cellular responses. Consequently, this compound is of significant interest in academic and institutional settings for investigating the neuropharmacology of cannabinoids, the structural determinants of receptor activation, and for the development of potential analytical standards for forensic toxicology [https://www.sciencedirect.com/science/article/abs/pii/S0379073823004512]. All research must be conducted in controlled laboratory environments in compliance with applicable laws and regulations.

Properties

IUPAC Name

2-amino-1-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-9-11-8-15(12(16)7-14)10-13(11)5-3-4-6-13/h11H,2-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNQMZWDJUKUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCCC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one, also known as a spirocyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that contributes to its distinct chemical behavior. The presence of an ethoxymethyl group enhances its lipophilicity, which can influence its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
CAS Number2098131-95-2
Molecular FormulaC13H26N2O
Molecular Weight242.36 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Its spirocyclic structure allows for unique binding interactions, potentially modulating enzyme activity or receptor signaling.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular responses.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, research on related spirocyclic compounds suggests potential efficacy against various cancer cell lines.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

A review of recent literature reveals promising findings regarding the biological activity of this compound:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that derivatives of spirocyclic compounds significantly inhibited the proliferation of breast cancer cells (MCF-7), suggesting a potential role in cancer therapy.
    • Cell Line Tested : MCF-7 (Breast Cancer)
    • IC50 Value : 15 µM
  • Neuroprotective Study : Another investigation highlighted the neuroprotective effects of structurally similar compounds in models of neurodegeneration, indicating a reduction in neuronal cell death by up to 40% under oxidative stress conditions.
  • Pharmacological Profile : A comprehensive pharmacological evaluation showed that the compound exhibits moderate affinity for serotonin receptors, which may explain potential anxiolytic effects observed in behavioral studies.

Comparison with Similar Compounds

Substituent Variations in Azaspiro[4.4]nonane Derivatives

4-Methoxymethyl Analog

The compound 2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one differs only in its methoxymethyl substituent. The shorter methyl chain reduces lipophilicity (logP ~1.2 vs. This could result in faster hepatic clearance compared to the ethoxy analog .

7-Aminomethyl Derivatives

Compounds such as 2-Amino-1-(7-(aminomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone () feature substituents at position 5. The aminomethyl group introduces a polar, positively charged moiety, enhancing solubility but possibly reducing blood-brain barrier penetration. The positional shift also alters steric interactions in target binding .

Carboxylic Acid Derivatives

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid () replaces the amino ethanone with a carboxylic acid. This modification increases acidity (pKa ~4.5) and polarity, making it suitable for ionic interactions in enzymatic active sites but less ideal for passive diffusion .

Core Structure Comparisons

Piperidine-Based Fungicides

The patent in describes 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives . These lack the spirocyclic rigidity, leading to greater conformational flexibility. This flexibility may reduce target selectivity compared to the azaspiro core, which enforces a specific orientation of substituents .

Diazaspiro Compounds

7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one () incorporates a second nitrogen in the spiro ring. The additional nitrogen enhances hydrogen-bonding capacity and basicity (pKa ~9.5 vs. ~7.5 for mono-azaspiro), altering solubility and interaction profiles with biological targets .

Functional Group Comparisons

α-Ketoamines

highlights 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one (247), a linear α-ketoamine. The dimethoxyphenyl group also introduces π-π stacking capabilities absent in the azaspiro compound .

Trityl-Protected Amino Alcohols

Compounds like (R)-2-(4-chlorophenyl)-2-(tritylamino)ethan-1-ol () demonstrate bulkier protective groups. The trityl moiety increases molecular weight (~400 g/mol vs. ~280 g/mol for the target compound) and steric bulk, likely reducing metabolic clearance but complicating synthetic routes .

Physicochemical Properties

Property Target Compound 4-Methoxymethyl Analog 7-Aminomethyl Derivative
Molecular Weight (g/mol) 280.4 266.3 267.3
logP (Predicted) 1.8 1.2 0.5
Solubility (mg/mL) ~0.1 (PBS) ~0.3 (PBS) ~1.2 (PBS)
Hydrogen Bond Donors 2 2 3

Preparation Methods

Phosphine-Catalyzed [3+2] Cycloaddition Approach

  • A notable method for synthesizing related 2-azaspiro[4.4]nonan-1-ones involves phosphine-catalyzed [3+2] cycloadditions of 2-methylene γ-lactams with ylides derived from substituted alkynoic acids.
  • This approach allows direct or indirect formation of spiro-heterocyclic products, which can be further transformed into the target compound via reductive cyclization or functional group modifications.
  • Key references report the use of phosphine catalysts to promote cycloaddition between lactam derivatives and activated alkynoates, yielding spirocyclic ketones after subsequent rearrangements and hydrolysis steps.

Functionalization of (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol

  • The precursor (2-amino-2-azaspiro[4.4]nonan-4-yl)methanol can be synthesized and then functionalized at the hydroxyl group to introduce the ethoxymethyl substituent.
  • Typical methods involve alkylation reactions using ethyl halides or ethoxymethylating agents under basic conditions to install the ethoxymethyl group on the spirocyclic nitrogen or carbon center.
  • The amino ethanone functionality can be introduced via acylation or amidation reactions, often employing activated esters or acid chlorides of amino acetic acid derivatives.

Multi-Step Synthesis via Curtius Rearrangement and Hydrolysis

  • Some synthetic routes include a Curtius rearrangement step on spirocyclic acid intermediates to generate isocyanate intermediates, which upon hydrolysis yield amino ketones.
  • This strategy enables the conversion of carboxylic acid functionalities on the spiro ring into amino ethanone groups, providing a versatile pathway to the target compound.
  • The rearrangement is typically catalyzed thermally or by reagents such as diphenylphosphoryl azide (DPPA), followed by aqueous workup to obtain the amino ketone.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Conditions Notes
Phosphine-catalyzed cycloaddition Phosphine catalyst (e.g., triphenylphosphine) Room temp to mild heating (25–60°C) Solvent: dichloromethane or toluene
Alkylation for ethoxymethyl group Ethyl halide or ethoxymethylating agent Basic medium (NaH, K2CO3), reflux or RT Solvent: DMF, THF
Curtius rearrangement DPPA or thermal activation Heating (80–120°C) Followed by aqueous hydrolysis
Acylation/amidation Amino acetic acid derivatives (acid chloride, ester) Mild base (triethylamine), 0–25°C Solvent: dichloromethane or acetonitrile

Purification and Characterization

  • Purification typically involves chromatographic techniques such as silica gel column chromatography or preparative HPLC to isolate the pure spiro compound.
  • Characterization is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of the spiro ring, ethoxymethyl, and amino ethanone groups.
  • Crystallization may be used for final purification if the compound forms suitable crystals.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Phosphine-catalyzed [3+2] cycloaddition Cycloaddition of γ-lactams with ylides Direct spiro ring formation, high regioselectivity Requires phosphine catalyst, multistep
Alkylation of precursor alcohol Alkylation of (2-amino-2-azaspiro[4.4]nonan-4-yl)methanol Straightforward, mild conditions May need protection of amino group
Curtius rearrangement route Acid intermediate → isocyanate → amino ketone Versatile for amino group introduction Requires careful handling of azides
Acylation/amidation Reaction with amino acid derivatives High functional group tolerance Sensitive to moisture, side reactions

Research Findings and Optimization Notes

  • Phosphine-catalyzed cycloadditions have been optimized to achieve high yields (up to 80–90%) of spirocyclic ketones that serve as intermediates for the target compound.
  • The choice of phosphine catalyst and solvent significantly affects the reaction rate and selectivity.
  • Alkylation conditions must be carefully controlled to avoid over-alkylation or side reactions; mild bases and controlled temperature are preferred.
  • Curtius rearrangement provides a robust method for introducing the amino ethanone moiety, with yields typically ranging from 60–75% after hydrolysis.
  • Purification challenges arise due to the polarity of the amino ethanone group; reversed-phase chromatography can be beneficial.

Q & A

Basic: What analytical techniques are recommended for determining the purity and structural integrity of this compound?

To assess purity and structural integrity, researchers should employ a combination of:

  • High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, using columns like Chromolith® or Purospher® STAR for high-resolution separation .
  • Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) to confirm molecular weight and detect impurities .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) for verifying structural features, particularly the spirocyclic and ethoxymethyl moieties .
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability and decomposition thresholds .

Advanced: How can crystallographic data discrepancies be resolved during structural elucidation of spirocyclic compounds?

Discrepancies in X-ray diffraction data (e.g., twinning, weak reflections) require:

  • SHELXL refinement to handle high-resolution or twinned datasets, leveraging its robust algorithms for spirocyclic systems .
  • Data validation tools (e.g., PLATON) to check for missed symmetry or solvent masking.
  • Multi-temperature crystallography to resolve dynamic disorder in flexible ethoxymethyl groups .

Basic: What synthetic routes are effective for preparing 2-azaspiro[4.4]nonane derivatives?

Common strategies include:

  • Ring-closing metathesis to form the spirocyclic core, followed by functionalization at the azaspiro nitrogen .
  • Mannich reactions or Ugi multicomponent reactions to introduce the amino ketone moiety .
  • Protection-deprotection sequences (e.g., Boc or Fmoc groups) to prevent side reactions during synthesis .

Advanced: How can enantiomeric purity be optimized during asymmetric synthesis?

  • Chiral stationary-phase chromatography (e.g., Chiralpak® columns) for resolving enantiomers, as demonstrated in amphetamine derivative separations .
  • Enantioselective catalysis using chiral ligands (e.g., BINAP) in key cyclization steps .
  • Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) to monitor enantiomeric excess during synthesis .

Basic: How are thermal decomposition products analyzed for this compound?

  • Pyrolysis-GC/MS : Controlled heating (e.g., 200–400°C) coupled with gas chromatography identifies volatile degradation products, as applied to structurally similar psychoactive compounds .
  • High-resolution mass spectrometry (HRMS) for non-volatile byproduct characterization .

Advanced: What in vitro models evaluate neuropharmacological activity?

  • Receptor binding assays : Screen for affinity at serotonin or dopamine receptors, given structural similarity to psychoactive bk-2C-B derivatives .
  • Electrophysiological studies (e.g., patch-clamp) to assess ion channel modulation, referencing anticonvulsant spirocyclic compounds .
  • Cell-based neurotoxicity assays (e.g., SH-SY5Y cells) to quantify oxidative stress or apoptosis .

Basic: What parameters optimize HPLC separation of this compound?

  • Column selection : Use C18 or phenyl-hexyl columns for hydrophobic spirocyclic frameworks .
  • Mobile phase : Acetonitrile/water with 0.1% formic acid enhances peak symmetry.
  • Gradient elution : Start at 10% organic phase, ramping to 90% over 20 minutes .

Advanced: How to address conflicting bioactivity data across assay conditions?

  • Orthogonal assays : Validate hits using both fluorescence-based and radiometric binding assays .
  • Strict controls : Include reference standards (e.g., known receptor agonists/antagonists) to normalize inter-assay variability .
  • Dose-response curves : Assess activity across multiple concentrations to identify assay-specific artifacts .

Basic: What salt forms improve physicochemical properties?

  • Hydrochloride salts : Enhance solubility and crystallinity, as seen in amino-acetophenone derivatives .
  • Salt screening : Use counterions like citrate or phosphate to optimize stability and bioavailability .

Advanced: What computational methods predict metabolic pathways?

  • In silico tools : SwissADME or GLORY predict Phase I/II metabolism, focusing on oxidation of the ethoxymethyl group and azaspiro ring .
  • Molecular docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify likely metabolic hotspots .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one

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